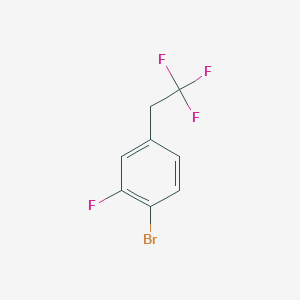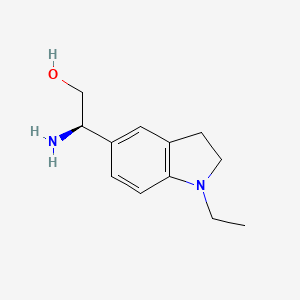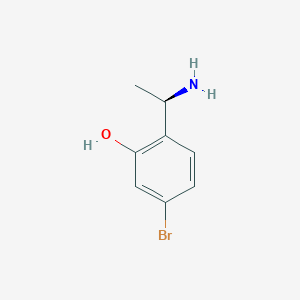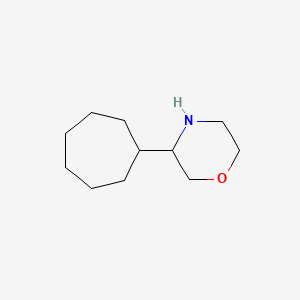
3-Cycloheptylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cycloheptylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with a cycloheptyl group Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with diethylene glycol. The process includes:
Cycloheptylamine: This is reacted with diethylene glycol in the presence of a strong acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Purification: The final product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions: 3-Cycloheptylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds.
科学的研究の応用
3-Cycloheptylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-Cycloheptylmorpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving nitrogen and oxygen atoms in the morpholine ring, which can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Morpholine: The parent compound, which lacks the cycloheptyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a cycloheptyl group.
Piperidine: Another six-membered ring compound with nitrogen but without oxygen.
Uniqueness: 3-Cycloheptylmorpholine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific applications compared to its simpler analogs.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-cycloheptylmorpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)11-9-13-8-7-12-11/h10-12H,1-9H2 |
InChIキー |
SYEMRUWMXGITQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

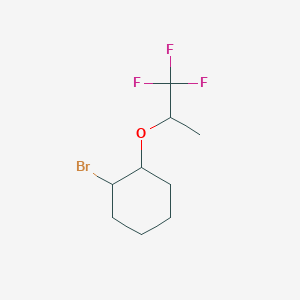

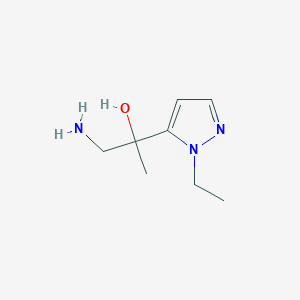


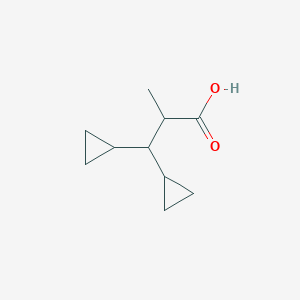
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
